molecular formula C5H14N2 B101246 N-Isopropylethylenediamine CAS No. 19522-67-9

N-Isopropylethylenediamine

Cat. No. B101246
Key on ui cas rn: 19522-67-9
M. Wt: 102.18 g/mol
InChI Key: KDRUIMNNZBMLJR-UHFFFAOYSA-N
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Patent
US05422042

Procedure details

A five-liter three necked flask equipped with a thermometer, condenser, stirrer, and nitrogen inlet was charged with 2-isopropylaminoethylamine (2550 g, 25 moles) and urea (1500 g, 25 moles). The reaction mixture was heated to 125° C. for seven hours and then 170° C. until no more gas releasing was observed. About 3155 g of N-isopropyl-2-imidazolidone was obtained. The reaction is represented as follows: ##STR10##
Quantity
2550 g
Type
reactant
Reaction Step One
Name
Quantity
1500 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH2:5][CH2:6][NH2:7])([CH3:3])[CH3:2].N[C:9](N)=[O:10]>>[CH:1]([N:4]1[CH2:5][CH2:6][NH:7][C:9]1=[O:10])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
2550 g
Type
reactant
Smiles
C(C)(C)NCCN
Name
Quantity
1500 g
Type
reactant
Smiles
NC(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A five-liter three necked flask equipped with a thermometer, condenser, stirrer, and nitrogen inlet
CUSTOM
Type
CUSTOM
Details
170° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3155 g
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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